molecular formula C24H26FN3O3 B11396117 4-(2-fluorophenyl)-3-(2-hydroxy-5-methylphenyl)-5-[3-(propan-2-yloxy)propyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

4-(2-fluorophenyl)-3-(2-hydroxy-5-methylphenyl)-5-[3-(propan-2-yloxy)propyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11396117
M. Wt: 423.5 g/mol
InChI Key: OYAIKNCEYBJSBG-UHFFFAOYSA-N
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Description

4-(2-FLUOROPHENYL)-3-(2-HYDROXY-5-METHYLPHENYL)-5-[3-(PROPAN-2-YLOXY)PROPYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a synthetic organic compound that belongs to the class of pyrrolopyrazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-FLUOROPHENYL)-3-(2-HYDROXY-5-METHYLPHENYL)-5-[3-(PROPAN-2-YLOXY)PROPYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. Key steps may include:

  • Formation of the pyrrolopyrazole core through cyclization reactions.
  • Introduction of the fluorophenyl and hydroxy-methylphenyl groups via substitution reactions.
  • Attachment of the propan-2-yloxypropyl group through alkylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-FLUOROPHENYL)-3-(2-HYDROXY-5-METHYLPHENYL)-5-[3-(PROPAN-2-YLOXY)PROPYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxy groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Halogenation, nitration, or sulfonation of aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like halogens (Cl2, Br2), nitric acid (HNO3), or sulfuric acid (H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of a ketone may yield an alcohol.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic agent for treating diseases.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 4-(2-FLUOROPHENYL)-3-(2-HYDROXY-5-METHYLPHENYL)-5-[3-(PROPAN-2-YLOXY)PROPYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. The exact molecular targets and pathways involved would require further research.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolopyrazoles: A class of compounds with similar core structures.

    Fluorophenyl derivatives: Compounds containing fluorophenyl groups.

    Hydroxy-methylphenyl derivatives: Compounds containing hydroxy-methylphenyl groups.

Uniqueness

4-(2-FLUOROPHENYL)-3-(2-HYDROXY-5-METHYLPHENYL)-5-[3-(PROPAN-2-YLOXY)PROPYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C24H26FN3O3

Molecular Weight

423.5 g/mol

IUPAC Name

4-(2-fluorophenyl)-3-(2-hydroxy-5-methylphenyl)-5-(3-propan-2-yloxypropyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C24H26FN3O3/c1-14(2)31-12-6-11-28-23(16-7-4-5-8-18(16)25)20-21(26-27-22(20)24(28)30)17-13-15(3)9-10-19(17)29/h4-5,7-10,13-14,23,29H,6,11-12H2,1-3H3,(H,26,27)

InChI Key

OYAIKNCEYBJSBG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)C2=NNC3=C2C(N(C3=O)CCCOC(C)C)C4=CC=CC=C4F

Origin of Product

United States

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